2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1242929-33-4
VCID: VC6927079
InChI: InChI=1S/C22H21ClN4O3S2/c1-3-4-10-27-21(29)19-18(14-6-5-9-24-20(14)32-19)26-22(27)31-12-17(28)25-13-7-8-16(30-2)15(23)11-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28)
SMILES: CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Molecular Formula: C22H21ClN4O3S2
Molecular Weight: 489.01

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

CAS No.: 1242929-33-4

Cat. No.: VC6927079

Molecular Formula: C22H21ClN4O3S2

Molecular Weight: 489.01

* For research use only. Not for human or veterinary use.

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide - 1242929-33-4

Specification

CAS No. 1242929-33-4
Molecular Formula C22H21ClN4O3S2
Molecular Weight 489.01
IUPAC Name 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H21ClN4O3S2/c1-3-4-10-27-21(29)19-18(14-6-5-9-24-20(14)32-19)26-22(27)31-12-17(28)25-13-7-8-16(30-2)15(23)11-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28)
Standard InChI Key MRWLFCIWXAQVFP-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl

Introduction

Structural Characteristics

This compound features a triazatricyclo structure with a thioether linkage, which is crucial for its chemical reactivity and biological activity. The presence of a sulfur atom and multiple nitrogen atoms within the triazine framework contributes to its unique properties. The molecular formula and weight of similar compounds in the triazatricyclo class are typically around C23H24N4O4S2 with a molecular weight of approximately 484.6 g/mol.

Synthesis

The synthesis of such complex organic compounds usually involves multiple steps of organic reactions. These steps include cyclization reactions to form the tricyclic core, followed by modifications to introduce specific substituents. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.

Biological Activities

Compounds with similar structural features often exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives of triazatricyclo systems have shown activity against various strains of bacteria and fungi. Additionally, these compounds may interfere with essential cellular processes, such as DNA synthesis and membrane integrity, contributing to their biological effects.

Research Findings and Data

While specific data on 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is not available, similar compounds have shown promising results:

MicroorganismActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against

For anticancer activity, similar compounds have demonstrated selective cytotoxic effects:

Cell LineIC50 (µM)Effect
L929 (mouse fibroblast)>100Non-toxic
A549 (lung carcinoma)50Moderate cytotoxicity
HepG2 (liver carcinoma)30Significant cytotoxicity

These findings suggest potential applications in both antimicrobial and anticancer therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator